molecular formula C14H9ClN2 B2555277 2-Chloro-4-(naphthalen-2-yl)pyrimidine CAS No. 488816-96-2

2-Chloro-4-(naphthalen-2-yl)pyrimidine

Cat. No.: B2555277
CAS No.: 488816-96-2
M. Wt: 240.69
InChI Key: NZIPCHARTLTIOR-UHFFFAOYSA-N
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Description

2-Chloro-4-(naphthalen-2-yl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a chlorine atom at the 2-position and a naphthalene group at the 4-position.

Mechanism of Action

Regarding its pharmacokinetics, “2-Chloro-4-(naphthalen-2-yl)pyrimidine” has high gastrointestinal absorption and is BBB permeant, which means it can cross the blood-brain barrier . It is an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2D6 . These enzymes are involved in the metabolism of many drugs, so “this compound” could potentially interact with other medications that are metabolized by these enzymes .

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of action of 2-Chloro-4-(naphthalen-2-yl)pyrimidine is not well-understood. It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are not well-documented. It is not clear whether it has any effects on metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(naphthalen-2-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with a naphthalene derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-chloropyrimidine reacts with a naphthalen-2-ylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar cross-coupling techniques. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure efficient production .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation can introduce hydroxyl groups .

Properties

IUPAC Name

2-chloro-4-naphthalen-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2/c15-14-16-8-7-13(17-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIPCHARTLTIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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